

# An In-depth Technical Guide to the TUNA Multimodal AI

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |
|----------------------|----------|-----------|--|
| Compound Name:       | Tuna AI  |           |  |
| Cat. No.:            | B1682044 | Get Quote |  |

Disclaimer: Initial searches for a multimodal AI model specifically named "TUNA" in the context of drug discovery and life sciences did not yield a publicly documented model. However, a "TuNa-AI" has been identified for designing tunable nanoparticles for drug delivery.[1][2][3][4][5] Additionally, a "TUNA" model exists for unified visual representation, but it is not specific to drug discovery.[6][7][8][9][10] This guide will therefore focus on the principles of multimodal AI in drug discovery, drawing on the concepts and methodologies of models like "TuNa-AI" and other relevant architectures.[11][12][13][14][15]

### **Core Architecture**

Multimodal AI in drug discovery integrates diverse data sources, such as genomic, clinical, and chemical data, to create a more holistic and predictive model.[14] The core architecture of such a system, which we will refer to as TUNA for the purpose of this guide, is designed to handle the complexity and variety of these data types.

The "TuNa-AI" model, for example, utilizes a bespoke hybrid kernel machine.[1][3] This architecture integrates molecular learning with the inference of relative material compositions to engineer nanoparticles with new components and tunable compositions.[1][3] This approach allows for the discovery of novel nanoformulations for drugs that are otherwise difficult to encapsulate.[1]

A generalized TUNA architecture for broader drug discovery would likely consist of the following components:



- Data-Specific Encoders: Each data modality (e.g., molecular graphs, protein sequences, clinical text data) is first processed by a specialized encoder. For instance, Graph Convolutional Networks (GCNs) for molecular structures and Transformers (like BERT) for textual data.
- Integration Module: The encoded representations from different modalities are then fused in an integration module. This could be achieved through attention mechanisms, tensor fusion, or other cross-modal fusion techniques.
- Decoder/Prediction Head: The integrated representation is fed into a final prediction head tailored to the specific task, such as predicting drug-target interactions, molecular properties, or clinical outcomes.

Below is a logical diagram of a generalized TUNA architecture.



Click to download full resolution via product page

A diagram of the generalized TUNA multimodal AI architecture.



## **Experimental Protocols**

The development and validation of a multimodal AI like TUNA involve several key experimental stages.

# **High-Throughput Synthesis of Tunable Nanoparticle Formulations**

To create a training database for the machine learning model, a high-throughput screen of various drug-excipient pairs is conducted to assess their ability to form nanoparticles.[2] For the "TuNa-Al" model, a dataset of 1275 distinct formulations was generated, which included different drug molecules, excipients, and synthesis molar ratios.[2][5] This systematic exploration of the formulation space led to a 42.9% increase in successful nanoparticle formation through composition optimization.[2][5]

The experimental workflow for this process is as follows:





Click to download full resolution via product page

Workflow for high-throughput nanoparticle synthesis and data generation.

### **Hybrid Kernel Design and Machine Learning Evaluation**

The "TuNa-AI" model employs a bespoke hybrid kernel machine that combines molecular feature learning with relative compositional inference.[5] This hybrid kernel demonstrated significantly improved prediction performance across three kernel-based algorithms, with a support vector machine (SVM) achieving superior performance compared to standard kernels



and other machine learning architectures, including transformer-based deep neural networks. [5]

## **Quantitative Data Summary**

The performance of multimodal AI models is evaluated on various benchmarks. The following tables summarize key quantitative data from relevant studies.

| Model/Method                  | Task                                      | Metric                      | Result         |
|-------------------------------|-------------------------------------------|-----------------------------|----------------|
| TuNa-Al                       | Nanoparticle Formation Prediction         | Increase in Success<br>Rate | 42.9%[2][4][5] |
| TuNa-Al Guided<br>Formulation | Excipient Reduction (Trametinib)          | Percentage Reduction        | 75%[2][5]      |
| KEDD                          | Drug-Target<br>Interaction Prediction     | Average Improvement         | 5.2%[15]       |
| KEDD                          | Drug Property Prediction                  | Average Improvement         | 2.6%[15]       |
| KEDD                          | Drug-Drug Interaction Prediction          | Average Improvement         | 1.2%[15]       |
| KEDD                          | Protein-Protein<br>Interaction Prediction | Average Improvement         | 4.1%[15]       |

## Signaling Pathways and Logical Relationships

The decision-making process within a multimodal AI for tasks like predicting adverse drug interactions can be visualized as a logical workflow. The model integrates various data modalities to arrive at a prediction.

The MADRIGAL model, for instance, learns from structural, pathway, cell viability, and transcriptomic data to predict drug combination effects.[13] It uses a transformer bottleneck module to unify these preclinical data modalities.[13]



The following diagram illustrates a simplified logical workflow for predicting adverse drug interactions.



Click to download full resolution via product page

Logical workflow for predicting adverse drug interactions.

In conclusion, while a specific "TUNA" multimodal AI for broad drug discovery is not prominently documented, the principles of multimodal AI are being actively applied in this domain. Models like "TuNa-AI" demonstrate the power of integrating diverse data types to solve specific challenges in drug delivery. The continued development of such models holds significant promise for accelerating the drug discovery and development pipeline.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Al Engineers Nanoparticles for Improved Drug Delivery | Duke Pratt School of Engineering [pratt.duke.edu]
- 5. TuNa-AI: A Hybrid Kernel Machine To Design Tunable Nanoparticles for Drug Delivery PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TUNA: Taming Unified Visual Representations for Native Unified Multimodal Models [tunaai.org]
- 7. themoonlight.io [themoonlight.io]
- 8. reddit.com [reddit.com]
- 9. youtube.com [youtube.com]
- 10. Paper page TUNA: Taming Unified Visual Representations for Native Unified Multimodal Models [huggingface.co]
- 11. Multimodal biomedical AI [griddynamics.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. Multimodal AI Predicts Clinical Outcomes of Drug Combinations from Preclinical Data Zitnik Lab [zitniklab.hms.harvard.edu]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. Toward Unified AI Drug Discovery with Multimodal Knowledge PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the TUNA Multimodal AI]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682044#architecture-of-the-tuna-multimodal-ai]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com